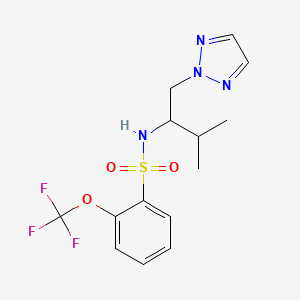

N-(3-甲基-1-(2H-1,2,3-三唑-2-基)丁烷-2-基)-2-(三氟甲氧基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

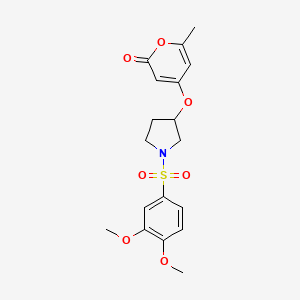

The compound "N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as therapeutic agents, particularly as antimalarial , anticancer , and enzyme inhibitors . The presence of a triazole ring in the structure is significant, as triazole-containing compounds have been shown to be potent inhibitors of various enzymes, including carbonic anhydrases .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the coupling of a suitable sulfonamide with a compound containing the desired substituents. For instance, the synthesis of triazole-containing benzenesulfonamides can be achieved through reactions involving aminoguanidines and phenylglyoxal hydrate , or by employing azide-alkyne cycloaddition reactions for bi-triazole precursors . The yields for such syntheses vary, with some being as high as 80% . The structures of the synthesized compounds are confirmed using techniques such as IR, NMR, MS, and elemental analysis .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a benzenesulfonamide moiety, which is often linked to other functional groups that impart specific properties to the compound. For example, the incorporation of triazole rings can enhance the compound's ability to interact with enzyme active sites . The molecular structure is crucial in determining the compound's affinity and selectivity towards biological targets, as seen in the structure-activity relationship (SAR) studies .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. For instance, they can act as inhibitors for enzymes like carbonic anhydrases by coordinating to the zinc ion in the enzyme's active site . The introduction of substituents such as fluorine atoms can significantly affect the compound's reactivity and selectivity, as observed in COX-2 inhibitor studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of substituents like the trifluoromethoxy group can affect the compound's lipophilicity, which in turn can influence its bioavailability and metabolic stability . The introduction of flexible linkers, such as ether or amino groups, can confer additional flexibility to the molecule, potentially enhancing its ability to interact with biological targets .

科学研究应用

合成和表征

一个关键的研究领域集中在与“N-(3-甲基-1-(2H-1,2,3-三唑-2-基)丁烷-2-基)-2-(三氟甲氧基)苯磺酰胺”相关的衍生物的合成和表征上。研究开发了苯磺酰胺衍生物的新型合成路线和表征技术,这对于在药物发现和材料科学中的进一步应用至关重要。例如,对塞来昔布衍生物合成的研究探索了它们作为抗炎、镇痛、抗氧化、抗癌和抗 HCV 剂的潜力,为治疗应用提供了基础 (Ş. Küçükgüzel 等人,2013 年)。

抗菌和抗氧化特性

另一个重要的研究领域是研究磺酰胺衍生物的抗菌和抗氧化特性。研究表明,含有 1,2,3-三唑部分的化合物表现出显着的抗菌和抗氧化活性,突出了它们在开发新的抗菌剂和抗氧化剂中的潜力 (N. Reddy 等人,2016 年)。

抑制酶活性

磺酰胺衍生物对酶活性(例如碳酸酐酶和环氧合酶)的抑制作用是具有治疗各种疾病意义的关键研究领域。例如,含有 1,3,5-三嗪结构基序的苯磺酰胺已显示出对乙酰胆碱酯酶和丁酰胆碱酯酶等酶的抑制活性,这些酶与阿尔茨海默病和帕金森病等疾病有关 (Nabih Lolak 等人,2020 年)。

抗癌活性

磺酰胺衍生物的潜在抗癌活性也是一个重要的研究重点。研究发现具有有希望的体外抗肿瘤活性的新型磺酰胺化合物,表明在癌症治疗中具有潜在应用 (J. Sławiński 等人,2012 年)。

药物发现和开发

对磺酰胺衍生物的研究延伸到药物发现和开发,其中探索这些化合物对各种疾病的治疗潜力。新衍生物的设计和合成旨在开发抗疟原型,突出了这些化合物在药物化学中的多功能性和广泛适用性 (N. Boechat 等人,2011 年)。

属性

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N4O3S/c1-10(2)11(9-21-18-7-8-19-21)20-25(22,23)13-6-4-3-5-12(13)24-14(15,16)17/h3-8,10-11,20H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPLMRMMHKONGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2506210.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2506213.png)

![Tert-butyl N-[1-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]cyclopentyl]carbamate](/img/structure/B2506216.png)

![N~5~-(4-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2506218.png)

![methyl 2-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2506222.png)

![2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2506225.png)

![Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate](/img/structure/B2506226.png)